Zika virus-IN-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Zika virus-IN-1 is a chemical compound designed to inhibit the replication and spread of the Zika virus. The Zika virus is a mosquito-borne flavivirus that has caused significant public health concerns due to its association with severe neurological complications, including microcephaly in newborns and Guillain-Barré syndrome in adults . This compound has emerged as a promising candidate in the fight against this virus, offering potential therapeutic benefits.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Zika virus-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically begins with the preparation of a key intermediate through a series of chemical reactions such as condensation, cyclization, and functional group modifications . The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the product. This involves optimizing reaction conditions, selecting appropriate equipment, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Zika virus-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., halides). The reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with distinct chemical properties and potential biological activities. These derivatives can be further studied for their efficacy and safety in inhibiting the Zika virus .

Wissenschaftliche Forschungsanwendungen

Zika virus-IN-1 has a wide range of scientific research applications, including:

Chemistry: The compound is used in chemical studies to understand its reactivity and interaction with other molecules.

Biology: Researchers use this compound to study the biological pathways involved in Zika virus replication and to identify potential targets for therapeutic intervention.

Medicine: The compound is being investigated for its potential as an antiviral drug to treat Zika virus infections.

Wirkmechanismus

Zika virus-IN-1 exerts its effects by targeting specific molecular pathways involved in the replication and spread of the Zika virus. The compound inhibits the activity of viral enzymes, such as the RNA-dependent RNA polymerase, which is essential for viral replication . Additionally, this compound interferes with the virus’s ability to evade the host’s immune response by blocking the degradation of key immune signaling proteins . This dual mechanism of action makes this compound a potent inhibitor of Zika virus replication and pathogenesis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Several compounds have been identified as potential inhibitors of the Zika virus, including:

1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine: This compound has shown low micromolar antiviral activity against the Zika virus.

1H-1,2,3-Triazole Based Compounds: These compounds have demonstrated significant binding affinity for viral proteins and have been evaluated for their antiviral activities.

Emricasan: This compound protects nerve cells from death without directly inhibiting the Zika virus.

Uniqueness of Zika virus-IN-1

This compound stands out due to its dual mechanism of action, targeting both viral replication and immune evasion pathways. This makes it a more comprehensive inhibitor compared to other compounds that may only target a single aspect of the virus’s life cycle. Additionally, this compound has shown promising results in preclinical studies, highlighting its potential as a therapeutic agent .

Biologische Aktivität

Zika virus-IN-1 is a compound that has garnered attention due to its potential as an antiviral agent against Zika virus (ZIKV) infection. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness in various studies, and implications for future research.

This compound functions primarily by inhibiting specific host metabolic pathways that the Zika virus exploits for replication. Recent studies have highlighted the role of sterol O-acyltransferase 1 (SOAT1) and diacylglycerol O-acyltransferases (DGAT) in ZIKV infection. Research indicates that inhibiting SOAT1 significantly impairs ZIKV replication in both hepatoma cells and neural cell cultures, leading to decreased viral RNA and protein levels in treated samples .

Key Findings:

- SOAT1 Inhibition : Treatment with SOAT1 inhibitors like ATR-101 resulted in a dose-dependent reduction of ZIKV E protein levels, indicating compromised viral morphogenesis due to disrupted cholesterol metabolism .

- DGAT Interaction : DGAT1 was found to interact with the ZIKV capsid protein, suggesting that this interaction is crucial for viral replication. However, inhibiting DGAT1 alone did not significantly reduce viral titers .

Efficacy Studies

Several studies have evaluated the efficacy of this compound through various methodologies, including in vitro assays and animal models.

In Vitro Studies

In a controlled laboratory setting, this compound demonstrated significant antiviral activity:

- Cell Culture Assays : Inhibition of SOAT1 led to a marked decrease in viral titers and protein expression in cell culture supernatants .

- Dose-Response Relationship : The effectiveness of this compound was shown to be dose-dependent, with higher concentrations yielding better results in reducing viral load .

Case Studies

A notable case study involved a pregnant woman diagnosed with Zika virus infection. Despite initial symptoms, subsequent testing revealed high viral loads in the fetus, leading to severe neurological outcomes. This underscores the importance of understanding antiviral mechanisms like those exhibited by this compound in mitigating such severe cases .

Data Summary

The following table summarizes key data from recent studies on the biological activity of this compound:

Eigenschaften

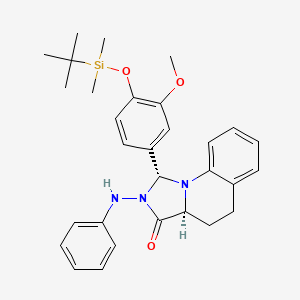

Molekularformel |

C30H37N3O3Si |

|---|---|

Molekulargewicht |

515.7 g/mol |

IUPAC-Name |

(1R,3aS)-2-anilino-1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]-1,3a,4,5-tetrahydroimidazo[1,5-a]quinolin-3-one |

InChI |

InChI=1S/C30H37N3O3Si/c1-30(2,3)37(5,6)36-26-19-17-22(20-27(26)35-4)28-32-24-15-11-10-12-21(24)16-18-25(32)29(34)33(28)31-23-13-8-7-9-14-23/h7-15,17,19-20,25,28,31H,16,18H2,1-6H3/t25-,28+/m0/s1 |

InChI-Schlüssel |

MSLXSQHECDWKQM-LBNVMWSVSA-N |

Isomerische SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[C@@H]2N3[C@@H](CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC |

Kanonische SMILES |

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C2N3C(CCC4=CC=CC=C43)C(=O)N2NC5=CC=CC=C5)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.